molecular formula C13H16OS B1368644 Cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone CAS No. 898780-67-1

Cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone

Cat. No.: B1368644
CAS No.: 898780-67-1
M. Wt: 220.33 g/mol
InChI Key: HBPYGMFHWTUKHC-UHFFFAOYSA-N
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Description

Cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone is an organic compound with the chemical formula C13H16OS It is characterized by the presence of a cyclopropyl group, a thiomethyl group attached to a phenyl ring, and an ethyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.

    Thiomethylation: The thiomethyl group is introduced by reacting a phenyl compound with a thiomethylating agent, such as methylthiol or dimethyl disulfide, under appropriate conditions.

    Ketone Formation: The final step involves the formation of the ketone group through oxidation reactions, using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are optimized for yield, purity, and cost-effectiveness. Common industrial methods include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Flow Chemistry: Employing continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiomethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfur atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Alcohols: Products of reduction reactions.

    Substituted Phenyl Compounds: Products of nucleophilic substitution reactions.

Scientific Research Applications

Cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.

    Pathways: Biochemical pathways that are influenced by the compound’s activity, leading to specific biological effects.

Comparison with Similar Compounds

Cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone can be compared with other similar compounds, such as:

    Cyclopropyl 2-(2-methylphenyl)ethyl ketone: Lacks the thiomethyl group, resulting in different chemical and biological properties.

    Cyclopropyl 2-(2-thioethylphenyl)ethyl ketone: Contains a thioethyl group instead of a thiomethyl group, leading to variations in reactivity and applications.

Properties

IUPAC Name

1-cyclopropyl-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16OS/c1-15-13-5-3-2-4-11(13)8-9-12(14)10-6-7-10/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPYGMFHWTUKHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644353
Record name 1-Cyclopropyl-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-67-1
Record name 1-Cyclopropyl-3-[2-(methylthio)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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